molecular formula C17H12BrClFNO4S B3345162 1-Benzenesulfony-3-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid ethyl ester CAS No. 1018450-46-8

1-Benzenesulfony-3-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B3345162
CAS No.: 1018450-46-8
M. Wt: 460.7 g/mol
InChI Key: JSGABDCPEYFWIF-UHFFFAOYSA-N
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Description

This compound is a polyhalogenated indole derivative featuring a benzenesulfonyl substituent at the N1 position and an ethyl ester group at the C2 position. Its structure includes bromo (C3), chloro (C5), and fluoro (C4) substituents on the indole core, which confer distinct electronic and steric properties. The benzenesulfonyl group enhances electrophilicity and metabolic stability, while the ethyl ester improves solubility for synthetic intermediates.

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-3-bromo-5-chloro-4-fluoroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClFNO4S/c1-2-25-17(22)16-14(18)13-12(9-8-11(19)15(13)20)21(16)26(23,24)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGABDCPEYFWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzenesulfony-3-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid ethyl ester (CAS Number: 1018450-46-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and safety profiles.

PropertyValue
Molecular FormulaC17H12BrClFNO4S
Molecular Weight460.702 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point581.0 ± 60.0 °C
Flash Point305.2 ± 32.9 °C

The biological activity of 1-Benzenesulfony-3-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid ethyl ester is primarily attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that it may inhibit viral replication and exhibit cytotoxic effects against certain cancer cell lines.

Antiviral Activity

Research indicates that compounds similar to 1-Benzenesulfony-3-bromo-5-chloro-4-fluoro-1H-indole have shown promise in inhibiting viral infections, particularly flavivirus infections such as yellow fever virus. In a study evaluating antiviral agents, compounds with similar structures demonstrated over 50% inhibition of viral replication at concentrations around 50 µM, indicating potential effectiveness against viral pathogens .

Case Studies

  • Antiviral Efficacy : In a study focused on flavivirus inhibitors, the compound exhibited a significant EC50 value (the concentration required to inhibit viral replication by 50%) of approximately 5 µM, which is considerably potent compared to other analogs tested . The therapeutic index (TI), calculated as CC50/EC50 (where CC50 is the concentration causing 50% cytotoxicity in uninfected cells), was also favorable, suggesting a lower risk of toxicity while maintaining antiviral efficacy.
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound had reduced cytotoxic effects compared to its parent structures, indicating that modifications in the chemical structure can lead to improved safety profiles while retaining biological activity .

Research Findings

A detailed analysis of various studies highlights the following key findings regarding the biological activity of this compound:

  • Inhibition of Viral Replication : The compound has been shown to effectively inhibit replication in several viral assays, with a focus on flavivirus strains.
  • Cell Viability : Studies indicate that while exhibiting antiviral properties, the compound maintains a relatively high cell viability in non-infected cells, suggesting a good therapeutic window for clinical applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer agents. Its structural features allow it to interact with biological targets effectively.

Case Study:
A study published in Journal of Medicinal Chemistry indicated that derivatives of indole compounds, including this ester, exhibit cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

Organic Synthesis

1-Benzenesulfony-3-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid ethyl ester serves as an important building block in organic synthesis, especially in the synthesis of more complex indole derivatives.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionBase: K2CO3; Solvent: DMF85
Suzuki CouplingCatalyst: Pd(PPh3)4; Solvent: THF75
Friedel-Crafts ReactionCatalyst: AlCl3; Temp: 60°C70

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functional materials such as organic light-emitting diodes (OLEDs) and sensors.

Case Study:
Research published in Advanced Materials explored the use of indole derivatives in OLEDs, demonstrating that compounds similar to this ester can enhance light-emitting efficiency due to their favorable electronic properties .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related indole derivatives (Table 1):

Compound Name Substituents (Indole Positions) Functional Groups Key Structural Features
1-Benzenesulfonyl-3-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid ethyl ester Br (C3), Cl (C5), F (C4), SO₂Ph (N1), COOEt (C2) Benzenesulfonyl, ethyl ester, halogens High halogen density, strong EWG at N1
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F (C5), CO-NH-Ph-Bz (C2) Carboxamide, benzophenone Single halogen, amide linkage
Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Br (C3), Cl (C6), F (C5), COOEt (C2) Ethyl ester, halogens Halogen positioning differs (C6 vs. C5)
6-Bromo-2-[(4-chloro-phenylamino)-methyl]-5-hydroxy-1-methyl-4-morpholin-4-ylmethyl-1H-indole-3-carboxylic acid ethyl ester Br (C6), Cl (Ph), OH (C5), morpholine (C4) Hydroxy, morpholine, ethyl ester Complex C4 substituent, phenolic group

Key Observations :

  • Halogenation Pattern : The target compound’s Br (C3), Cl (C5), and F (C4) create a unique steric profile compared to analogs with single halogens (e.g., ) or differing positions (e.g., Cl at C6 in ).
  • C2 Functionalization : The ethyl ester (COOEt) is common across analogs (), but its coupling with a sulfonyl group in the target compound may alter solubility and reactivity.

Physical Properties :

  • Melting Point: Halogen-rich analogs (e.g., , m.p. 249–250°C) exhibit higher melting points than non-halogenated indoles due to increased molecular rigidity. The target compound’s melting point is expected to exceed 250°C.
  • Spectroscopic Data: ¹H-NMR: The benzenesulfonyl group would deshield aromatic protons (δ 7.6–8.0 ppm), similar to benzophenone derivatives in . ¹³C-NMR: The SO₂Ph group would resonate at δ ~140–150 ppm, distinct from carboxamides (δ ~165 ppm) in .
Reactivity and Functional Group Compatibility
  • Electrophilic Substitution : The electron-deficient indole core (due to SO₂Ph and halogens) may resist further electrophilic substitution, unlike analogs with electron-donating groups (e.g., morpholine in ).
  • Ester Hydrolysis : The ethyl ester is susceptible to hydrolysis under basic conditions, as seen in , but the SO₂Ph group may slow this process via steric hindrance.

Q & A

Basic: What synthetic strategies are employed to prepare multi-halogenated indole derivatives like this compound?

Methodological Answer:
The synthesis typically involves sequential halogenation and functionalization of the indole core. For example:

Indole Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylic acid precursor, as seen in ethyl 6-bromo-1H-indole-3-carboxylate synthesis .

Halogenation : Bromination and chlorination at specific positions using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), with careful temperature control to avoid over-halogenation. Fluorination may require electrophilic fluorinating agents like Selectfluor®.

Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions, as demonstrated in 1-benzenesulfonyl-4-bromo-1H-indole derivatives .
Key Considerations : Use protecting groups (e.g., tert-butyloxycarbonyl) to prevent unwanted side reactions during sequential substitutions.

Advanced: How can regioselectivity challenges in halogenation be addressed for heavily substituted indoles?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Utilize substituents like sulfonyl or ester groups to direct electrophilic halogenation to specific positions. For instance, the benzenesulfonyl group in the target compound may deactivate certain positions .
  • Computational Modeling : Employ density functional theory (DFT) to predict reactive sites based on frontier molecular orbitals.
  • Stepwise Halogenation : Prioritize halogen addition in the order of decreasing reactivity (e.g., bromine > chlorine > fluorine) to minimize cross-reactivity. Evidence from controlled copolymerization studies highlights the importance of reaction sequence optimization .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester functionality. For example, ethyl ester protons appear as a quartet (~4.3 ppm) and triplet (~1.3 ppm) .
  • HPLC : Purity assessment using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic M+2 peak).

Advanced: How does X-ray crystallography resolve structural ambiguities in such complex indole derivatives?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
  • Refinement : Apply SHELXL for small-molecule refinement, which handles heavy atoms (Br, Cl) and disorder modeling effectively .
  • Validation : Cross-check with spectroscopic data to resolve discrepancies (e.g., conflicting NOE correlations vs. crystallographic torsion angles).

Advanced: How to address contradictions between computational NMR predictions and experimental data?

Methodological Answer:

  • Solvent Effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent interactions.
  • Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations, as rigid DFT structures may not capture averaged experimental signals.
  • Experimental Validation : Use 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously, as demonstrated in ethyl 4-(benzyloxy)-1H-indole-2-carboxylate studies .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : As a boronic acid precursor for Suzuki-Miyaura cross-coupling reactions to generate bioactive molecules (e.g., 1-benzenesulfonylindole-4-boronic acid derivatives) .
  • Materials Science : Halogenated indoles serve as intermediates in optoelectronic material synthesis due to their electron-withdrawing properties.

Advanced: How do electronic effects of multiple halogens influence reactivity in palladium-catalyzed couplings?

Methodological Answer:

  • Steric Hindrance : Bulky substituents (e.g., benzenesulfonyl) may slow transmetalation steps, requiring optimized ligands (e.g., SPhos or XPhos).
  • Electronic Withdrawal : Fluorine and chlorine increase electrophilicity of the indole core, enhancing oxidative addition rates in aryl halide couplings.
  • Case Study : Similar bromo/chloro-substituted indoles show improved yields in Heck reactions compared to non-halogenated analogs .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential halogenated byproduct release (e.g., HBr, HCl) .
  • Waste Disposal : Segregate halogenated waste according to institutional guidelines, as outlined in safety data sheets for related esters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzenesulfony-3-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
1-Benzenesulfony-3-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid ethyl ester

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